STF-118804 is a potent and selective small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) [, , , , , , ]. It is a 3-pyridyl compound with a hydrophobic extension, structurally similar to other NAMPT inhibitors like FK866 and CB30865 []. STF-118804 has emerged as a valuable tool in scientific research, particularly in the fields of oncology and cell biology.
STF-118804 is classified as a small molecule inhibitor with the Chemical Abstracts Service (CAS) number 894187-61-2. It is primarily sourced from synthetic processes designed to yield high specificity against NAMPT without affecting other cellular pathways. Its discovery and characterization have been documented in various scientific studies, highlighting its potential therapeutic applications in oncology .
The synthesis of STF-118804 involves several chemical reactions that yield the final compound with high purity and potency. While specific proprietary methods may not be publicly detailed, the general approach includes:
The synthesis parameters are optimized to achieve high yields while maintaining the structural integrity necessary for biological activity .
STF-118804 possesses a complex molecular structure characterized by specific functional groups that confer its inhibitory properties against NAMPT. The molecular formula is C₁₈H₁₈N₄O₂, indicating a well-defined arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
Structural analyses through techniques such as X-ray crystallography or NMR spectroscopy could further elucidate its conformation in solution .
STF-118804 primarily participates in biochemical reactions involving its interaction with NAMPT. The key reaction mechanism involves:
This mechanism has been shown to induce apoptosis in various cancer cell lines, particularly those associated with acute lymphoblastic leukemia and pancreatic ductal adenocarcinoma .
The mechanism by which STF-118804 exerts its effects involves several biochemical pathways:
STF-118804 exhibits several notable physical and chemical properties:
These properties are critical for formulating drug delivery systems and determining appropriate dosages for therapeutic applications .
STF-118804 has significant potential applications in scientific research and clinical settings:
Nicotinamide adenine dinucleotide (NAD+) is an essential cofactor governing cellular redox reactions, energy metabolism, DNA repair, and signaling processes. Mammalian cells maintain NAD+ pools through three primary pathways:
Table 1: NAD Biosynthesis Pathways in Mammalian Cells
Pathway | Precursor | Rate-Limiting Enzyme | Functional Status in Cancer Cells |
---|---|---|---|
De Novo | Tryptophan | QPRT | Often deficient |
Preiss-Handler | Nicotinic Acid (NA) | NAPRT | Frequently inactivated by NAPRT loss |
Salvage (NAMPT-dependent) | Nicotinamide (NAM) | NAMPT | Primary reliance; NAMPT frequently overexpressed |
The salvage pathway dominates NAD+ regeneration in most cancers. NAD+ turnover is exceptionally rapid in tumor cells (half-life ≈1 hour), creating a critical dependency on NAMPT to sustain the NAD+ levels required for glycolysis, mitochondrial respiration, and NAD+-consuming enzymes (PARPs, SIRTs, CD38) [3] [7]. Depleting NAD+ via NAMPT inhibition triggers catastrophic metabolic failure in tumors reliant on this pathway.
NAMPT is overexpressed across diverse malignancies (e.g., pancreatic, breast, ovarian, colorectal, gliomas, leukemias), correlating with poor prognosis [2] [3] [7]. Its overexpression drives oncogenesis through multiple mechanisms:
NAMPT overexpression is frequently an adaptive response to oncogenic stress or chemotherapy, making it a persistent vulnerability in tumors, particularly those lacking functional de novo or Preiss-Handler pathways [3] [7].
The dependency of many cancers on the NAMPT-mediated salvage pathway provides a compelling therapeutic rationale. STF-118804 exemplifies a next-generation NAMPT inhibitor (NAMPTi) designed to exploit this vulnerability:
Table 2: Selectivity Profile of STF-118804 Across Cell Lines
Cell Line | Tumor Type | IC50 (µM) | Sensitivity |
---|---|---|---|
NALM-6 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 0.026 | Very High |
Mouse B-ALL (BCR-ABL-/-) | B-ALL | 0.061 | Very High |
Mouse B-ALL (BCR-ABL wt) | B-ALL | 0.072 | Very High |
Panc-1 | Pancreatic Ductal Adenocarcinoma (PDAC) | ~0.0125* | High |
PaTu8988t | PDAC | ~0.0125* | High |
SU86.86 | PDAC | ~0.025* | Moderate |
MV4-11 | Acute Myeloid Leukemia (AML) | 3.8 | Moderate/Low |
KOPN-8 | B-ALL | 1.23 | Low |
BJ | Human Fibroblasts | 2.49 | Low |
K562 | Chronic Myeloid Leukemia | 4.6 | Low |
UoC-B1 | B-ALL | >54.98 | Resistant |
Table 3: Key Compound Information for STF-118804
Property | Value/Description |
---|---|
Chemical Name | 4-[5-Methyl-4-[[(4-methylphenyl)sulfonyl]methyl]-2-oxazolyl]-N-(3-pyridinylmethyl)benzamide |
Synonyms | None widely adopted |
CAS Number | 894187-61-2 |
Molecular Formula | C25H23N3O4S |
Molecular Weight | 461.53 g/mol |
Mechanism of Action | Competitive Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitor |
Primary Biological Effect | Depletion of intracellular NAD+, metabolic collapse, apoptosis |
Key Indications (Preclinical) | High-risk B-ALL, Pancreatic Ductal Adenocarcinoma (PDAC), NAPRT-deficient cancers |
Soluble In | DMSO (20-25 mg/mL), not soluble in water or ethanol |
Purity | ≥98% (HPLC) |
Storage | -20°C (powder or solution) |
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: